N-(pyridazin-3-ylmethyl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-(pyridazin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-2-8-6-7-4-3-5-9-10-7/h3-5,8H,2,6H2,1H3 |
InChI Key |
REKVRZHIZDQWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NN=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for N Pyridazin 3 Ylmethyl Ethanamine and Its Analogues
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of N-(pyridazin-3-ylmethyl)ethanamine identifies two primary building blocks: pyridazine-3-carbaldehyde (B3024196) and ethanamine. The key disconnection occurs at the carbon-nitrogen bond of the secondary amine, pointing to a reductive amination or a related nucleophilic substitution as the final bond-forming step. This approach simplifies the synthesis into two parallel challenges: the preparation of the heterocyclic aldehyde and the acquisition or synthesis of the alkylamine.
Synthesis of Pyridazine-3-carbaldehyde Derivatives
The pyridazine-3-carbaldehyde moiety serves as the electrophilic component in the key bond-forming reaction. The synthesis of pyridazine (B1198779) derivatives can be achieved through various methods, often involving the condensation of dicarbonyl compounds with hydrazine (B178648). organic-chemistry.org For instance, reactions involving 1,3-dicarbonyl compounds can lead to the formation of the pyridazine ring. organic-chemistry.org More complex strategies, such as the inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers, can produce functionalized pyridazines with high regioselectivity. organic-chemistry.org Copper-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones also provide a pathway to pyridazine structures. organic-chemistry.org Once the pyridazine ring is formed, standard organic transformations can be employed to introduce the carbaldehyde group at the 3-position if it is not already present from the initial cyclization.
Preparation of Ethanamine Building Blocks
Ethanamine is a fundamental primary amine that can be prepared through several established laboratory methods. quizlet.com These methods are crucial for ensuring a supply of this key nucleophile for the amination reaction.
Two common methods include:
Hofmann Bromamide Reaction: This reaction converts a primary amide, in this case, propanamide, into a primary amine with one less carbon atom. quizlet.comyoutube.com The amide is treated with bromine and a strong base, such as sodium hydroxide, to yield ethanamine.
Gabriel Phthalimide (B116566) Synthesis: This method is used for preparing primary amines from primary alkyl halides. doubtnut.com It involves the reaction of potassium phthalimide with an ethyl halide (e.g., ethyl bromide) to form N-ethylphthalimide. doubtnut.com Subsequent hydrolysis of the N-ethylphthalimide with an aqueous base, like sodium hydroxide, liberates ethanamine. doubtnut.com
Reduction of Acetonitrile: The reduction of nitriles is another effective route. Acetonitrile (methyl cyanide) can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to produce ethanamine. doubtnut.com
Direct Amination and Reductive Alkylation Strategies
The most direct and widely employed method for synthesizing this compound is reductive amination. This process efficiently forms the crucial secondary amine linkage between the pyridazine and ethyl groups. nih.gov
Formation of the this compound Linkage
The synthesis is typically achieved through the reductive amination of pyridazine-3-carbaldehyde with ethanamine. This reaction proceeds in two main steps:
Imine Formation: The amine group of ethanamine acts as a nucleophile, attacking the carbonyl carbon of pyridazine-3-carbaldehyde. This is followed by the elimination of a water molecule to form an intermediate imine (a Schiff base). nih.gov
Reduction: The resulting imine is then reduced to the target secondary amine, this compound. nih.gov This reduction can be carried out using various reducing agents.
Alternative, though potentially less direct, methods could include the nucleophilic substitution of a pyridazin-3-ylmethyl halide with ethanamine. In this approach, the ethanamine displaces a halide leaving group (e.g., chloride or bromide) from the methylene (B1212753) bridge.
Optimization of Reaction Conditions and Yields
The efficiency of the reductive amination process is highly dependent on the choice of reagents and reaction conditions. Optimization is key to achieving high yields and purity. Typical yields for reductive amination and nucleophilic substitution methods are reported to be in the moderate to high range of 50-85%, contingent on the starting material purity and condition optimization.
Key parameters for optimization include the selection of the reducing agent, solvent, and temperature. Mild reducing agents are often favored for their selectivity.
Interactive Table: Reductive Amination Conditions
| Reducing Agent | Solvent | Temperature | Typical Yield | Notes |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Room Temperature | Moderate to High | A common, mild, and selective reagent for reducing imines. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol / Ethanol | Room Temperature | Moderate to High | Effective at slightly acidic pH, selective for the iminium ion. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | 0 °C to Room Temp | Moderate to High | A very strong reducing agent; requires anhydrous conditions. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol / Ethyl Acetate | Room Temperature | High | A clean method, but may require pressure and specialized equipment. |
Reaction times can vary from a few hours to overnight, depending on the specific reagents and temperature used.
Multicomponent Reaction Approaches for Pyridazine-Ethanamine Scaffolds
Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct analogous pyridazine scaffolds.
For example, the synthesis of pyridazinones has been achieved through MCRs involving arenes, cyclic anhydrides, and aryl hydrazines. researchgate.net One could envision a hypothetical MCR where a suitable three-carbon synthon, a hydrazine derivative, and an ethanamine equivalent or precursor are combined to build a pyridazine-ethanamine scaffold in a one-pot process. Such reactions are often accelerated in aqueous micellar systems, aligning with green chemistry principles. nih.gov The development of such a reaction would represent a significant advancement in the efficient synthesis of this class of compounds.
Derivatization and Functionalization of the Core Structure
The this compound scaffold offers two primary sites for chemical modification: the pyridazine ring and the ethanamine side chain. These modifications are crucial for tuning the molecule's physicochemical properties and exploring its potential in various chemical applications.
Modifications on the Pyridazine Ring System
The pyridazine ring is a π-deficient heterocycle, which influences its reactivity towards different chemical reagents. Research into analogous structures has shown that functionalization can be achieved at various positions on this ring.
Homolytic substitution reactions, such as the Minisci reaction, provide a pathway for introducing carbon-centered radicals at the C-4 and/or C-5 positions of the 1,2-diazine system. clockss.org This allows for the synthesis of pyridazinecarbaldehydes, alkylated pyridazines, and pyridazinyl ketones. clockss.org
In studies on related pyridazine derivatives, structural modifications have been successfully performed on several parts of the ring. For instance, introducing a lipophilic group at the C-5 position of a pyridazine ring has been shown to be favorable for certain biological activities in analogue series. nih.gov Furthermore, the C-6 position is also amenable to substitution, where various replacements of a phenyl group have led to potent derivatives. nih.gov The synthesis of 3-alkylamino-6-allylthio-pyridazine derivatives demonstrates that halogens at the 6-position can be displaced by sulfur nucleophiles. researchgate.net
Another approach involves the transformation of the pyridazine ring itself. Ring contraction of pyrimidine (B1678525) 1-oxides into isoxazoles can occur under specific conditions, highlighting the potential for significant skeletal rearrangement. wur.nl More recently, a method for a single-atom skeletal edit has been developed to produce pyridazines from the more synthetically accessible pyridines. nih.gov This process involves a photoinitiated rearrangement of N-amino-2-azidopyridinium cations, effectively bridging the synthetic gap between these two important heterocycles. nih.gov
Table 1: Examples of Modifications on the Pyridazine Ring
| Position | Type of Modification | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C-4 / C-5 | Homolytic Substitution (Minisci-type) | Nucleophilic Carbon Radicals | Aldehydes, Ketones, Alkyl groups | clockss.org |
| C-5 | Substitution | Synthetic route dependent | Lipophilic groups (e.g., Methyl) | nih.gov |
| C-6 | Substitution | Synthetic route dependent | Aryl, Heteroaryl groups | nih.gov |
| C-6 | Nucleophilic Substitution | Allylmercaptan, NaOH | Allylthio group | researchgate.net |
Functionalization of the Ethanamine Side Chain
The ethanamine side chain contains a secondary amine, which is a versatile functional group for further derivatization. Standard amine chemistry can be applied to introduce a wide variety of substituents, thereby altering the molecule's polarity, size, and hydrogen bonding capabilities.
Common functionalizations would include N-alkylation or N-acylation. For instance, the reaction with different isothiocyanates can yield thiosemicarbazide (B42300) derivatives, which can be further cyclized to form triazole rings. nih.gov The secondary amine can also participate in reactions to form ureas and sulfonamides. In the synthesis of related indolyl-pyridazinone derivatives, the secondary amine has been shown to react with various aliphatic and aromatic amines. nih.gov These modifications are instrumental in building libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
Table 2: Potential Functionalization of the Ethanamine Side Chain
| Reaction Type | Reagent Class | Resulting Moiety |
|---|---|---|
| N-Acylation | Acyl Halides, Anhydrides | Amide |
| N-Alkylation | Alkyl Halides | Tertiary Amine |
| Urea Formation | Isocyanates | N,N'-Disubstituted Urea |
| Thiourea Formation | Isothiocyanates | N,N'-Disubstituted Thiourea |
| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamide |
Methodological Advancements in Pyridazine-Ethanamine Synthesis
The synthesis of pyridazines has evolved significantly, with modern methods emphasizing efficiency, regioselectivity, and adherence to green chemistry principles.
Catalytic Approaches and Green Chemistry Principles
Catalysis plays a pivotal role in the modern synthesis of pyridazine and related heterocyclic systems. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones represent an efficient method for creating the pyridazine core under mild conditions. organic-chemistry.org Another key strategy is the inverse electron demand aza-Diels-Alder reaction. This approach can be used for the highly regioselective synthesis of pyridazines, for example, by reacting 1,2,3-triazines with 1-propynylamines under neutral, metal-free conditions. organic-chemistry.org This highlights a move towards more sustainable and cost-effective protocols. organic-chemistry.org
Green chemistry principles are increasingly being integrated into synthetic routes. researchgate.net These include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields. nih.govacs.org The development of solvent-free reaction conditions and the use of reusable heterogeneous catalysts, such as zeolites (e.g., ZSM-5), are also significant advancements. tandfonline.comrsc.org Such catalysts are advantageous due to their non-toxic nature, high surface area, and ease of separation and recycling, making them suitable for both laboratory and industrial processes. tandfonline.comrsc.org These green methods often lead to high yields of pure products with low-cost processing. acs.org
Scalability Considerations for Synthesis
The transition from laboratory-scale synthesis to large-scale production presents several challenges. For pyridazine synthesis, scalability is enhanced by methodologies that are efficient and utilize readily available, cost-effective starting materials. acsgcipr.org One-pot or telescoped processes are preferred over lengthy linear sequences that require multiple isolations and purifications. acsgcipr.org
Atom economy is a key consideration for sustainable large-scale synthesis. acsgcipr.org Reactions that form the aromatic pyridazine ring directly through the elimination of a small, benign molecule like water are preferable to those requiring stoichiometric, heavy-metal-based oxidants. acsgcipr.org The development of catalytic systems, especially those that are heterogeneous and recyclable, is crucial for industrial applications. tandfonline.com The reported gram-scale efficiency of some modern synthetic methods, like the aza-Diels-Alder reaction for 6-aryl-pyridazin-3-amines, demonstrates the practical utility and potential for scalability of these advanced approaches. organic-chemistry.org
Structure Activity Relationship Sar Studies and Rational Molecular Design of N Pyridazin 3 Ylmethyl Ethanamine Analogues
Design Hypotheses for Modulating Biological Activity
The rational design of analogues of N-(pyridazin-3-ylmethyl)ethanamine is guided by specific hypotheses aimed at optimizing interactions with biological targets, thereby modulating activity, selectivity, and pharmacokinetic properties.
The Role of the Pyridazine (B1198779) Ring: The pyridazine nucleus is often considered a key pharmacophoric element. nih.gov Its two adjacent nitrogen atoms can act as hydrogen bond acceptors, engaging in robust interactions with target proteins. scilit.comnih.gov This dual hydrogen-bonding capacity is a significant advantage in molecular recognition. nih.gov Design strategies often involve modifying the substitution pattern on the pyridazine ring. For instance, in the development of γ-aminobutyric acid (GABA-A) receptor antagonists, substituting various aromatic groups at the sixth position of the pyridazine nucleus was a key strategy to explore the impact on binding and activity. dovepress.com The electron-deficient nature of the pyridazine ring also influences its reactivity and interactions compared to analogues like pyridine (B92270).
Modification of the Side Chain: The N-ethylamine side chain offers multiple points for modification. Altering the length, branching, or replacing the ethyl group with other functionalities can significantly impact potency and selectivity. These changes can influence how the molecule fits into a binding pocket and can affect its metabolic stability. For example, in a series of TYK2 inhibitors, modifications to the carboxamide moiety attached to the pyridazine ring were explored to optimize activity and pharmacokinetic profiles. nih.gov
Bioisosteric Replacement: A common design hypothesis involves the bioisosteric replacement of the pyridazine ring or parts of the side chain. For example, replacing a C-H group with a C-F group can mimic some electronic properties of a nitrogen atom, influencing pKa and electrostatic surface potential without drastically altering size. nih.gov This strategy was used to fine-tune receptor affinity and functional efficacy in a series of GABAA ligands. nih.gov Similarly, the entire pyridazine ring might be replaced with other heterocycles, like pyrazoles or indoles, to probe the structural requirements for activity against a specific target. nih.gov
Conformational Restriction: Introducing rigidity into the molecule, for instance by incorporating the side chain into a ring system, is another design strategy. This approach reduces the number of available conformations, which can lead to a more favorable binding entropy and increased potency if the locked conformation is the one recognized by the biological target.
The following table summarizes design strategies and their observed impact on the biological activity of pyridazine derivatives, based on findings from various research studies.
| Design Strategy | Modification Example | Target/Activity | Observed Outcome | Reference |
| Ring Substitution | Introduction of aromatic groups at the 6th position of the pyridazine nucleus. | GABA-A Receptor Antagonism | Altered binding affinity and antagonism. | dovepress.com |
| Side Chain Hybridization | Coupling of a pyridazine core with an acetohydrazide moiety. | DPP-4 Inhibition | Compounds 6e and 6l showed potent inhibition with IC50 values of 6.48 and 8.22 nM, respectively. | nih.gov |
| Deuteration | Replacement of N-methyl with N-(methyl-d3) on a pyridazine-3-carboxamide (B1582110) scaffold. | TYK2 Inhibition | Compound 24 showed a good stability profile in liver microsomal assays and reasonable pharmacokinetic exposure. | nih.gov |
| Functional Group Alteration | Hydrolysis of an ester group to a carboxylic acid on pyridazinone derivatives. | Antibacterial Activity | Increased activity against Gram-negative bacteria was observed for the hydrolyzed compounds. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyridazine derivatives, various QSAR models have been developed to predict their efficacy and guide the design of more potent analogues. dovepress.comkfupm.edu.sanih.govresearchgate.net
These models typically use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Descriptors can be constitutional (e.g., molecular weight), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., energy of molecular orbitals). dovepress.comkfupm.edu.saresearchgate.net
2D-QSAR: In a study on novel pyridazine derivatives with vasorelaxant activity, a 2D-QSAR model was developed using CODESSA-Pro software. nih.gov The statistically significant model (R² = 0.8117) successfully validated the observed potent activity of the synthesized compounds. nih.gov Another descriptor-based QSAR model was developed for aminopyridazine derivatives acting as GABA-A antagonists. dovepress.com However, this model showed limited predictive power, explaining only 34.4% of the variance in activity, indicating that simple 2D descriptors were insufficient to capture the complexity of the structure-activity relationship in that specific case. dovepress.com
3D-QSAR: For a series of pyrazolo[3,4-d]pyridazinone derivatives that act as covalent inhibitors of Fibroblast growth factor receptor 1 (FGFR1), 3D-QSAR models (CoMFA and CoMSIA) were constructed. tandfonline.com These models yielded high predictive values and the resulting contour maps provided crucial insights into the structural requirements for potent inhibition, guiding the design of new, more effective compounds. tandfonline.com
Machine Learning in QSAR: More advanced models utilizing machine learning, such as Artificial Neural Networks (ANN), have also been applied. In a study predicting the anti-corrosion abilities of pyridazine derivatives, an ANN model demonstrated superior performance compared to a traditional Multiple Linear Regression (MLR) model. kfupm.edu.saresearchgate.net The models used descriptors calculated from Density Functional Theory (DFT) and suggested that the adsorption of the pyridazine derivatives depended on five key descriptors. kfupm.edu.saresearchgate.net
The table below summarizes key parameters from selected QSAR studies on pyridazine derivatives.
| Study Focus | Model Type | Key Statistical Parameter(s) | Descriptors Used | Reference |
| Vasorelaxant Activity | 2D-QSAR | R² = 0.811782, R²cvOO = 0.7153 | Not specified in abstract | nih.gov |
| GABA-A Receptor Antagonism | Descriptor-based QSAR | R² = 0.344 | Constitutional, geometrical, and physicochemical descriptors | dovepress.com |
| FGFR1 Inhibition | 3D-QSAR (CoMFA/CoMSIA) | High q² and r² values (not specified) | Steric and electrostatic fields (CoMFA); additional fields for CoMSIA | tandfonline.com |
| Corrosion Inhibition | MLR and ANN | ANN Model: MSE = 111.5910, RMSE = 10.5637 | Frontier Molecular Orbitals (FMOs) and others | kfupm.edu.saresearchgate.net |
Ligand Efficiency and Druggability Assessment from an Academic Perspective
Ligand Efficiency (LE): Ligand efficiency is a metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). nih.govnih.gov It is calculated as the binding energy per heavy atom. The core idea is to identify compounds that achieve high affinity with minimal molecular complexity. nih.gov Small fragments with high LE are considered excellent starting points for optimization, as they form highly efficient interactions with the target. While a valuable guide, LE is not a "magic box" and should be used in a context-dependent manner. nih.gov Its value can be influenced by the choice of concentration unit for affinity, and it should be considered one of many tools in drug design. nih.govnih.gov
Druggability of Pyridazine Analogues: The pyridazine heterocycle itself can confer favorable druggability properties. Studies have shown that the pyridazine ring can be an advantageous substitute for a phenyl ring, often leading to reduced lipophilicity. nih.gov This is beneficial, as high lipophilicity is frequently associated with poor solubility, metabolic instability, and off-target toxicity. Furthermore, pyridazine-containing compounds have been classified as poor inhibitors of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. nih.gov Low CYP inhibition reduces the risk of drug-drug interactions. The pyridazine moiety has also been shown to potentially reduce a molecule's interaction with the cardiac hERG potassium channel, mitigating the risk of cardiotoxicity. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on pyridazine-acetohydrazide hybrids have corroborated that these compounds can possess good bioavailability and low toxicity profiles. nih.gov
Combinatorial Chemistry Approaches for Analogue Generation
Combinatorial chemistry provides a powerful set of tools for rapidly generating large and diverse libraries of compounds, which is essential for exploring structure-activity relationships and identifying new lead structures. nih.gov Several strategies have been developed for the combinatorial synthesis of pyridazine analogues.
Solution-Phase Synthesis: Facile solution-phase combinatorial methods have been developed to create arrays of polysubstituted pyridazin-3-ones. nih.govcolab.ws These methods often involve multi-component reactions where three or four starting materials are combined in a one-pot synthesis, allowing for significant structural diversity in the final products. nih.govcolab.ws
Modular Synthesis: A versatile and modular synthesis for pyridazine-based α-helix mimetics has been reported. acs.org This approach utilizes a series of robust C-C, C-N, and C-O bond-forming reactions, such as Suzuki and Sonogashira couplings, to introduce a wide variety of aliphatic, aromatic, and heteroaromatic side chains. colab.wsacs.org This modularity is ideal for the preparation of small, focused libraries for SAR exploration. acs.org
Scaffold Decoration: Another common combinatorial approach involves the synthesis of a core heterocyclic scaffold, which is then "decorated" with various functional groups. A strategy for creating libraries of azinones (including pyridazinones) involves an initial aza-Michael addition to generate the core, followed by palladium-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira, and Stille) to introduce diversity. colab.ws
Dynamic Combinatorial Chemistry: In more advanced applications, dynamic combinatorial chemistry has been used to screen libraries against biological targets. This technique was employed to screen a compound library against an HIV-1 RNA target, identifying a selective hit with micromolar binding affinity. wikipedia.org
These combinatorial approaches greatly accelerate the drug discovery process by enabling the systematic exploration of chemical space around the this compound scaffold, leading to the identification of analogues with improved biological activity and drug-like properties. liberty.eduorganic-chemistry.org
Computational and Theoretical Investigations of N Pyridazin 3 Ylmethyl Ethanamine and Its Interactions
Quantum Chemical Calculations for Electronic Structure and Reactivity.researchgate.netnih.govrsc.orgresearchgate.net
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(pyridazin-3-ylmethyl)ethanamine, these methods elucidate the distribution of electrons and energy levels, which are key determinants of its chemical behavior. The pyridazine (B1198779) ring, with its two adjacent nitrogen atoms, creates a distinct electronic environment compared to single-nitrogen heterocycles like pyridine (B92270), influencing its polarity and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net Studies on the pyridazine moiety, the core of this compound, reveal important ground state properties. DFT calculations can determine the optimized molecular geometry, total energy, and the distribution of Mulliken charges on each atom. The electron-deficient nature of the pyridazine aromatic system, a result of the two electronegative nitrogen atoms, makes it more susceptible to certain chemical reactions compared to pyridine.
DFT studies on pyridazine and its derivatives provide data on key electronic parameters. For instance, calculations on the parent pyridazine ring system show how its interaction with other atoms can alter its electronic properties, such as the energy gap and ionization potential. researchgate.net These foundational calculations are critical for understanding how the ethanamine side chain modifies the properties of the core ring structure in the title compound.
Table 1: Calculated Electronic Properties of Pyridazine and Doped Pyridazine Nanoclusters using DFT researchgate.net
| Structure | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
|---|---|---|---|
| 3-Pyridazine | 4.89 | 6.84 | 1.94 |
| 3-Pyridazine-As | 2.27 | 7.02 | 4.74 |
| 3-Pyridazine-C | 4.40 | 8.01 | 3.61 |
This table illustrates the types of data generated from DFT studies on the core pyridazine structure, showing how its electronic properties are sensitive to interaction with other elements.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and location of these orbitals can predict a molecule's reactivity and the types of reactions it will undergo. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations on the pyridazine ring system have established its HOMO-LUMO gap, providing a baseline for understanding the reactivity of its derivatives. researchgate.net In a computational study of a related pyridazine derivative, 4-acrylamido-N-(pyridazin-3-yl)benzamide, FMO analysis revealed that the LUMO was concentrated on the acrylamide (B121943) group. nih.gov This localization of the LUMO correctly predicted that this part of the molecule would be the most reactive site for a nucleophilic attack, such as a Michael addition. nih.gov This demonstrates the predictive power of FMO analysis in identifying reactive sites within a molecule.
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions.researchgate.netresearchgate.netnih.gov
Molecular docking and dynamics simulations are indispensable tools in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods help to identify potential drug candidates and elucidate their mechanism of action at a molecular level.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction, known as binding affinity. biorxiv.org Studies on pyridazine derivatives have successfully used this technique to identify potential inhibitors for various enzymes. For example, in a study targeting the acetylcholinesterase (AChE) enzyme, implicated in Alzheimer's disease, novel 3(2H)pyridazinone-triazole derivatives were evaluated. jrespharm.com The docking results, including parameters like the Glide score and binding energy, showed that the compounds could interact strongly with key amino acid residues (Trp286 and Tyr341) in the enzyme's active site. jrespharm.com
Similarly, in a study searching for anti-COVID-19 compounds, a pyridazine derivative was docked into the active site of the SARS-CoV-2 main protease (Mpro). nih.gov The analysis predicted a strong binding affinity of -42.72 kcal/mol, indicating a spontaneous and favorable interaction, and identified that the molecule's stability was critically dependent on interactions with glutamine residues Q190 and Q193. nih.gov Molecular electrostatic potential maps generated for the ligand highlighted electron-rich regions (amide oxygen and pyridazine nitrogens) available for hydrogen bonding, further explaining its binding mode. nih.gov
Table 2: Example Molecular Docking Scores for Pyridazinone Derivatives against Acetylcholinesterase (AChE) jrespharm.com
| Compound | Glide Score (kcal/mol) | Glide Energy (kcal/mol) | ΔG Bind (kcal/mol) |
|---|---|---|---|
| 6b | -9.006 | -56.559 | -67.433 |
| 6d | -9.588 | -52.684 | -74.198 |
| 6e | -9.109 | -47.974 | -67.893 |
| 6f | -9.102 | -50.285 | -68.749 |
This table represents typical data from a molecular docking study, comparing the predicted binding energies of several pyridazine derivatives to a known reference drug.
Mechanistic Studies of Chemical Transformations using Computational Methods.researchgate.netnih.gov
Computational methods are also employed to study the mechanisms of chemical reactions. This can include investigating the synthesis of a compound or its subsequent reactions, such as covalent modification of a biological target. While the specific synthesis of this compound via methods like reductive amination or nucleophilic substitution has been described, detailed computational mechanistic studies on its formation are not widely available.
In Vitro Biological Activity Profiling and Mechanistic Elucidation of N Pyridazin 3 Ylmethyl Ethanamine Analogues
Enzyme Inhibition Assays and Target Specificity
The pyridazine (B1198779) core structure is a key feature in a variety of enzyme inhibitors. Analogues of N-(pyridazin-3-ylmethyl)ethanamine have been investigated for their ability to selectively inhibit several classes of enzymes, including kinases, ion pumps, and phosphodiesterases.
Investigations of Kinase Inhibition (e.g., c-Met, VEGFR-2, GSK-3)
The pyridazine and pyridazinone scaffolds are recognized as "privileged structures" in the development of kinase inhibitors due to their chemical stability and synthetic accessibility. researchgate.net
c-Met Kinase: The c-Met tyrosine kinase, a key player in tumorigenesis and metastasis, has been a significant target for pyridazinone-based inhibitors. nih.gov Structure-activity relationship (SAR) studies on a series of 6-phenyl-3(2H)-pyridazinones revealed that modifications to the phenyl ring and substitution at the N2 position of the pyridazinone core are critical for potent c-Met inhibition. nih.gov For instance, new pyrazolo[3,4-b]pyridine derivatives have shown potent c-Met kinase inhibitory activity, with IC₅₀ values in the nanomolar range. nih.govrsc.org Compounds 5a and 5b from one such study demonstrated significant cytotoxicity and selectivity towards HepG-2 liver cancer cells, with c-Met inhibition IC₅₀ values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively. rsc.org
VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a central regulator of angiogenesis, a critical process for tumor growth. frontiersin.org The pyridazine scaffold is considered a valuable starting point for designing novel VEGFR-2 inhibitors. researchgate.net Although direct data for this compound analogues is limited, related heterocyclic systems like pyrrolo[2,3-d]pyrimidines have been extensively reviewed as potent VEGFR and EGFR kinase inhibitors. rjeid.com SAR studies on thienopyrimidine and thienopyridine derivatives have also identified potent inhibitors of VEGFR-2, highlighting the importance of the heterocyclic core in achieving high affinity. nih.gov
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in a range of diseases, including Alzheimer's disease and cancer. nih.gov Novel inhibitors based on the imidazo[1,2-b]pyridazine (B131497) scaffold have been identified as potent and brain-penetrant GSK-3β inhibitors. nih.gov Additionally, a patent has described pyridazinone derivatives as effective GSK-3β inhibitors. google.com While not direct analogues of this compound, these findings underscore the potential of the broader pyridazine class in targeting GSK-3. SAR studies of related N-(pyridin-3-yl)-2-amino-isonicotinamides have also led to the discovery of highly potent and selective GSK-3 inhibitors. nih.gov
Table 1: Kinase Inhibition by Pyridazine Analogues
| Compound Class | Target Kinase | Key Findings | IC₅₀ Values | Reference |
| Pyrazolo[3,4-b]pyridine derivatives | c-Met | Potent and selective inhibition | 4.27 - 7.95 nM | rsc.org |
| 6-Phenyl-3(2H)-pyridazinones | c-Met | SAR established, potent inhibition | Not specified | nih.gov |
| Imidazo[1,2-b]pyridazines | GSK-3β | Potent, brain-penetrant inhibitors | Not specified | nih.gov |
| Pyridazinone derivatives | GSK-3β | Patented as GSK-3β inhibitors | Not specified | google.com |
| Thienopyrimidine/Thienopyridine derivatives | VEGFR-2 | Potent inhibitors identified | Not specified | nih.gov |
Receptor Binding and Functional Assays (e.g., Histamine (B1213489) H3 Receptor)
The histamine H3 receptor (H3R) is a G protein-coupled receptor that modulates the release of various neurotransmitters in the central nervous system. nih.gov Analogues based on the pyridazinone core have been identified as potent H3R antagonists or inverse agonists. researchgate.net SAR exploration of these compounds has shown that the amine-constrained analogues can lead to improved pharmacokinetic profiles. researchgate.net
In the search for novel H3R ligands, non-imidazole structures are of high interest. While the specific this compound scaffold has not been extensively reported, related structures have been. For example, a series of piperazine (B1678402) derivatives showed moderate affinity for the human H3 receptor, with the best compound exhibiting a Kᵢ of 518 nM. nih.gov The structure-activity relationships of H3 ligands can be complex, influenced by species differences and receptor isoforms. eurekaselect.com
Table 2: Histamine H3 Receptor Binding Affinity of Related Analogues
| Compound Class | Receptor | Key Findings | Kᵢ Values | Reference |
| Piperazine derivatives | Histamine H3 | Moderate affinity | 518 nM (best compound) | nih.gov |
| Amine-constrained pyridazinones | Histamine H3 | Potent antagonists identified | Not specified | researchgate.net |
| Non-imidazole ligand (ZEL-H16) derivatives | Histamine H3 | Inverse agonism observed | Not specified | nih.gov |
Ion Pump Inhibition (e.g., H+,K+-ATPase)
The gastric H+,K+-ATPase, or proton pump, is the primary target for treating acid-related disorders. While extensive research exists on proton pump inhibitors (PPIs), most successful drugs, like pantoprazole, are based on a [(pyridylmethyl)sulfinyl]benzimidazole structure. nih.govnih.gov These compounds require acid activation to inhibit the pump. nih.gov Another class, known as potassium-competitive acid blockers (P-CABs), often features an imidazo-pyridine core. nih.gov
Direct evidence for this compound or its close pyridazine analogues as H+,K+-ATPase inhibitors is not prominent in the literature. ug.edu.ghresearchgate.net The research has largely focused on pyridine- and benzimidazole-containing scaffolds. nih.govnih.gov
Phosphodiesterase (PDE) Inhibition Studies
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov The pyridazinone core is a key feature of many potent PDE inhibitors.
PDE3 and PDE4 Inhibition: Efforts to develop selective PDE inhibitors from the non-selective inhibitor ibudilast (B1674240) led to the creation of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones. SAR studies revealed that the pyridazinone lactam functionality is crucial for PDE3 inhibition, while specific substitutions promote PDE4 inhibition. nih.gov Another study on pyridazinone derivatives bearing an indole (B1671886) moiety identified a compound (4ba) with an IC₅₀ of 251 ± 18 nM for PDE4B, which also demonstrated the ability to regulate the production of pro-inflammatory cytokines. nih.gov These findings suggest that pyridazinone derivatives are promising scaffolds for developing anti-inflammatory agents targeting PDE4. nih.gov
Table 3: Phosphodiesterase Inhibition by Pyridazinone Analogues
| Compound Class | Target PDE | Key Findings | IC₅₀ Values | Reference |
| Indolyl-pyridazinones | PDE4B | Selective inhibition, anti-inflammatory potential | 251 ± 18 nM | nih.gov |
| Pyrazolopyridine-pyridazinones | PDE3/PDE4 | SAR established for selective inhibition | Not specified | nih.gov |
Cell-Based Biological Evaluations
Beyond purified enzyme assays, evaluating the effects of this compound analogues in cellular models provides crucial information on their biological activity, including their ability to permeate cells and exert an effect in a more complex biological environment.
Cellular Antiproliferative Activity and Viability Assessments
The antiproliferative properties of pyridazine and pyridazinone derivatives have been investigated against a variety of cancer cell lines. One study reported a series of pyridazinone-based diarylurea derivatives with dual antimicrobial and anticancer activities. nih.gov Compound 17a from this series showed broad-spectrum anticancer activity, particularly against non-small cell lung cancer, CNS, melanoma, ovarian, renal, and breast cancer cell lines. nih.gov Another study on novel pyridine (B92270) and pyrimidine (B1678525) hybrids identified compounds 16b and 29 with potent antiproliferative activity against the A375 melanoma cell line, with IC₅₀ values of 1.85 ± 0.44 μM and 4.85 ± 1.67 μM, respectively. nih.gov These compounds also demonstrated high selectivity for cancer cells over non-cancerous fibroblasts. nih.gov
Table 4: Cellular Antiproliferative Activity of Pyridazine and Related Analogues
| Compound Class | Cell Line | Activity | IC₅₀ Values | Reference |
| Pyridazinone-based diarylureas | Various cancer cell lines | Broad-spectrum antiproliferative activity | 1.66 - 100 μM (for compound 10l) | nih.gov |
| Pyridine-pyrimidine hybrids | A375 (Melanoma) | Potent and selective antiproliferative activity | 1.85 ± 0.44 μM (for 16b) | nih.gov |
| Pyridine-pyrimidine hybrids | A375 (Melanoma) | Potent and selective antiproliferative activity | 4.85 ± 1.67 μM (for 29) | nih.gov |
| Pyrazolopyridine/thiazole derivatives | HepG-2 (Liver) | Promising cytotoxic activity | 3.42 ± 1.31 μM (for 5a) | rsc.org |
| Pyrazolopyridine/thiazole derivatives | HepG-2 (Liver) | Promising cytotoxic activity | 3.56 ± 1.5 μM (for 5b) | rsc.org |
Modulatory Effects on Cellular Signaling Pathways
The biological activity of this compound and its related structures is often rooted in their ability to modulate critical cellular signaling pathways. Research into analogous compounds has demonstrated significant effects on pathways involved in vasodilation, inflammation, and cell proliferation.
Analogues featuring a pyridazin-3-one core have been identified as potent vasorelaxants. nih.gov These compounds are believed to exert their effects through the modulation of endothelial nitric oxide synthase (eNOS) signaling. For instance, certain derivatives have been shown to significantly increase the expression of eNOS mRNA and subsequently elevate the aortic content of nitric oxide (NO), a key signaling molecule in vasodilation. nih.gov In vitro studies on rat aorta have quantified these effects, with the most active compounds demonstrating remarkable potency.
| Compound | EC₅₀ (μM) | eNOS mRNA Expression Increase (%) | Aortic NO Content Increase (%) |
| 4f | 0.0136 | ~25 | ~35.7 |
| 4h | 0.0117 | ~54.9 | ~84.0 |
| 5d | 0.0053 | ~83.6 | ~135.7 |
| 5e | 0.0025 | ~140.3 | ~186.5 |
| Data derived from studies on pyridazin-3-one derivatives, illustrating their impact on the eNOS/NO signaling pathway. nih.gov |
Furthermore, related heterocyclic structures, such as the pyrido[2,3-d]pyrimidines, have been shown to inhibit serine/threonine kinases like p38 and Rip-like interacting caspase-like apoptosis-regulatory protein kinase (RICK). nih.gov These kinases are crucial transducers in inflammatory signaling pathways. nih.gov The ability of these compounds to inhibit p38 and RICK in intact cells underscores their potential to modulate inflammatory responses at a cellular level. nih.gov Other studies suggest that this compound analogues may modulate signaling pathways involved in cell proliferation and survival, contributing to their observed anticancer properties in vitro by inducing apoptosis in cancer cell lines.
Antimicrobial and Antifungal Activity Screens
Preliminary in vitro screenings have confirmed that this compound possesses notable antimicrobial properties against a range of pathogens. The proposed mechanisms include the disruption of bacterial cell wall synthesis or the inhibition of essential metabolic enzymes.
Analogues of this compound have been extensively studied for their antimicrobial and antifungal potential. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, structurally related to the target compound, displayed potent antibacterial activity against several Gram-positive bacteria. nih.gov
Table of Minimum Inhibitory Concentrations (MIC) for Pyridine-3-yl-2-oxazolidinone Analogues (μg/mL)
| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) |
|---|---|---|---|---|
| 21b | 4 | 1 | 4 | 8 |
| 21d | 2 | 0.5 | 2 | 4 |
| 21e | 4 | 1 | 4 | 8 |
| 21f | 2 | 1 | 2 | 4 |
| Linezolid | 2 | 1 | 2 | 4 |
Data from in vitro antibacterial activity screens. nih.gov
These compounds not only inhibited bacterial growth but also demonstrated universal antibiofilm activity, with compound 21d showing significant, concentration-dependent inhibition of biofilm formation. nih.gov
In the realm of antifungal research, pyrazolo-pyridazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal effects. medwinpublishers.com Similarly, nicotinamide (B372718) derivatives, which share heterocyclic features, have been developed and tested for fungicidal activity against various plant pathogens. nih.gov One study on N-(thiophen-2-yl) nicotinamide derivatives identified compound 4f as a promising fungicide candidate against cucumber downy mildew (CDM), with superior efficacy in field trials compared to commercial fungicides like flumorph (B1672888) and mancozeb. mdpi.com
Elucidation of Molecular Mechanisms of Action (In Vitro)
Understanding the precise molecular interactions that underlie the biological effects of this compound and its analogues is a key area of research, employing structure-mechanism studies and advanced omics technologies.
Investigations of Structure-Mechanism Relationships
The relationship between the chemical structure of these compounds and their biological function is critical for optimizing their activity. The pyridazine ring itself, with its two adjacent nitrogen atoms, imparts increased polarity and hydrogen-bonding capacity compared to pyridine analogues. This feature can enhance interactions with biological targets like enzymes and receptors.
Systematic modifications of the core structure have yielded important insights:
Halogenation : The introduction of a fluorine atom into the B-ring of 3-(pyridine-3-yl)-2-oxazolidinone derivatives (compounds 21a-f ) was found to significantly increase antibacterial activity against five tested bacterial strains. nih.gov
Side Chain Modification : In a series of N-(thiophen-2-yl) nicotinamide derivatives, fungicidal activity was highly dependent on the substituents. mdpi.com Replacing a methyl group with an ethyl group on the thiophene (B33073) ring (compound 4r ) reduced activity compared to the highly active compound 4f . mdpi.com Similarly, removing the cyano group (compound 4s ) led to a significant decrease in fungicidal potency. mdpi.com The nature of the amine substituent also played a role; an alkylamine (compound 4o ) resulted in much lower activity than an alkyloxy group (compound 4i ). mdpi.com
Core Structure Isomerism : Studies on pyrazolo-pyridazine derivatives revealed that specific isomers (e.g., compounds 4i, 4'f, 4''d ) were particularly effective against bacteria, while others (4f, 4'c, 4''c ) showed more potent antifungal activity, highlighting how subtle structural changes can dictate the spectrum of activity. medwinpublishers.com
Proteomic and Metabolomic Approaches to Target Identification
To identify the molecular targets of these compounds on a broader scale, researchers have turned to proteomic and metabolomic techniques.
Proteomics: A chemical proteomics approach using an immobilized pyrido[2,3-d]pyrimidine (B1209978) ligand (an analogue) successfully identified over 30 human protein kinases as potential targets. nih.gov This method bypassed the need for prior assumptions about the compound's mechanism. In vitro kinase assays confirmed that among the most potently inhibited targets were the serine/threonine kinases RICK and p38α, revealing an unexpected cross-reactivity with kinases outside the initially intended tyrosine kinase family. nih.gov This discovery linked the compound class to inflammatory signaling pathways and demonstrated the power of proteomics in uncovering novel mechanisms of action. nih.gov
Metabolomics: Untargeted metabolomic analysis provides a snapshot of the global metabolic changes induced by a compound. Studies on structurally related psychoactive amines illustrate the methodology. For example, administration of amphetamine has been shown to affect lipid metabolism by increasing levels of free plasma fatty acids. nih.gov Comparative metabolomics can distinguish the metabolic fingerprints of different compounds; for instance, MDMA, unlike amphetamine, did not significantly alter glycoursodeoxycholic acid concentrations. nih.gov Such approaches can reveal drug-induced perturbations in metabolic pathways, offering clues to the compound's biological effects and potential mechanisms of action.
Emerging Research Frontiers and Future Perspectives for N Pyridazin 3 Ylmethyl Ethanamine Studies
Development of Advanced Synthetic Strategies for Complex Architectures
The synthesis of N-(pyridazin-3-ylmethyl)ethanamine can be achieved through established laboratory methods such as the reductive amination of pyridazin-3-ylmethyl precursors or the nucleophilic substitution on pyridazin-3-ylmethyl halides. However, the future of pyridazine (B1198779) chemistry lies in the development of more sophisticated and efficient synthetic strategies to build complex molecular architectures. Advanced methodologies are emerging that offer greater control and diversity in the creation of novel pyridazine derivatives.
Researchers are exploring innovative protocols that move beyond traditional two-component reactions. These include:
Multicomponent Reactions (MCRs): Ultrasound-promoted MCRs using recyclable catalysts have been developed for the high-yield synthesis of pyridazinone structures from simple starting materials. scispace.com This approach, which involves a Friedel-Crafts acylation followed by intermolecular hydrazone formation and cyclization, is valued for its efficiency and environmental compatibility. scispace.com
Domino Reactions: Novel one-pot methods for synthesizing pyridazinone derivatives have been developed based on domino hydrohydrazination and condensation reactions. scispace.com
Metal Catalysis: Transition metals like palladium and ruthenium are being used to catalyze the synthesis of pyridazines, opening up new pathways for forming the core heterocyclic structure. liberty.edu
Novel Precursors: A flexible strategy for creating diversely functionalized pyridazines involves the use of 4-chloro-1,2-diaza-1,3-butadienes as starting materials, which can react with active methylene (B1212753) compounds to produce precursors for GABA-A antagonist analogs. nih.gov
These advanced synthetic routes are crucial for generating libraries of complex this compound analogs, enabling a more thorough exploration of their structure-activity relationships.
Exploration of Novel Biological Targets and Therapeutic Opportunities
While the full biological profile of this compound is still under investigation, the broader class of pyridazine derivatives has shown a wide range of biological activities, pointing to numerous therapeutic opportunities. The unique structure of the pyridazine ring, with its two adjacent nitrogen atoms, allows for specific interactions with biological targets through hydrogen bonding and π-stacking. nih.gov
Current and emerging research has identified several key areas of interest for pyridazine-based compounds:
Oncology: Pyridazine derivatives have demonstrated significant potential as anticancer agents. acs.org Some compounds have been shown to inhibit the JNK1 pathway, which is involved in carcinogenesis and tumor progression. acs.org Other derivatives have exhibited potent inhibitory activity against the vascular endothelial growth factor receptor (VEGFR), a key target in angiogenesis. nih.gov In vitro studies also indicate that certain pyridazine compounds can induce apoptosis in cancer cell lines. nih.gov
Antimicrobial Agents: Dihydropteroate synthase (DHPS), a validated target for sulfonamide antibiotics, has been identified as a target for novel pyridazine-based inhibitors, presenting an opportunity to develop new antibacterial agents to combat drug resistance. nih.gov
Central Nervous System (CNS) Disorders: this compound itself has shown potential for modulating neurotransmitter systems, possibly acting as an antagonist at neuropeptide S receptors, which are implicated in anxiety and stress.
Other Therapeutic Areas: Research has also pointed to the potential of pyridazine derivatives as phosphodiesterase-3 (PDE3) inhibitors, which have applications in cancer treatment. nih.gov Furthermore, various pyridazine compounds have been investigated for their antihypertensive, anti-inflammatory, and antiviral properties. acs.orgresearchgate.net
The exploration of these and other novel biological targets will be a primary driver for the future development of this compound-based therapeutics.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drugs, including derivatives of this compound. springernature.comnih.gov These computational tools can process vast amounts of chemical and biological data to predict molecular properties, propose novel structures, and optimize synthetic routes. nih.govphiladelphia.edu.jo
Key applications of AI/ML in the context of pyridazine chemistry include:
De Novo Design and Lead Optimization: AI-based methods can be used for lead generation and scaffold hopping to identify novel chemical motifs. springernature.com For a known scaffold like this compound, ML models can explore the chemical neighborhood to design new analogs with improved potency, selectivity, and pharmacokinetic profiles. springernature.comnih.gov
Property Prediction: Deep learning (DL) and deep neural network (DNN) architectures are increasingly used to predict the biological activity and physicochemical properties of compounds. nih.gov Models like DeepDTA and PotentialNet can estimate drug-target binding affinity, helping to prioritize the most promising candidates for synthesis and testing. philadelphia.edu.jo
Synthetic Route Planning: AI can assist in retrosynthetic analysis, proposing viable and efficient synthetic pathways for complex target molecules. philadelphia.edu.joresearchgate.net This can significantly accelerate the "design-make-test-analyze" cycle in drug discovery. springernature.com
While AI in medicinal chemistry is still an evolving field, its application holds the promise of dramatically reducing the time and cost associated with discovering new pyridazine-based drug candidates. nih.govnih.gov
Collaborative Research Initiatives in Pyridazine Chemistry and Chemical Biology
The increasing complexity of drug discovery necessitates a highly collaborative and interdisciplinary approach. The advancement of research on this compound and other pyridazines will depend on robust partnerships between various scientific disciplines. The synthesis of novel compound libraries, for example, often involves collaborations between different academic or industrial chemistry groups. liberty.edu
Future progress will be driven by initiatives that bring together:
Synthetic and Medicinal Chemists: To design and create novel, diverse, and complex pyridazine derivatives. nih.gov
Computational Chemists and Data Scientists: To apply AI and ML models for compound design, virtual screening, and property prediction. nih.govnih.gov
Chemical Biologists and Pharmacologists: To identify and validate novel biological targets, perform in vitro and in vivo testing, and elucidate mechanisms of action. acs.orgnih.gov
Such collaborative efforts are essential for translating fundamental chemical insights into tangible therapeutic opportunities. By integrating advanced synthesis, target exploration, and computational design through interdisciplinary partnerships, the scientific community can unlock the full potential of the pyridazine scaffold in modern drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
